molecular formula C11H11N3OS B183028 N-[4-(3-aminophenyl)-2-thiazolyl]acetamide CAS No. 134812-30-9

N-[4-(3-aminophenyl)-2-thiazolyl]acetamide

Cat. No. B183028
M. Wt: 233.29 g/mol
InChI Key: UTECODUDYGFNTJ-UHFFFAOYSA-N
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Description

Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide

The compound N-[4-(3-aminophenyl)thiazol-2-yl]acetamide has been identified as a novel scaffold with significant potential in cancer treatment. Research has shown that derivatives of this compound exhibit high in vitro potency against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound, referred to as 6b, induces cell death through the induction of apoptosis and autophagy. It also demonstrates good pharmacokinetic properties and has shown a significant reduction in tumor growth in vivo in a mouse xenograft model of A375 melanoma .

Synthesis Analysis

The synthesis of N-[4-(3-aminophenyl)thiazol-2-yl]acetamide derivatives involves the reaction of 4-aminobenzoic acid and 2-aminothiophenol in polyphosphoric acid using microwave irradiation. This is followed by an acetylation reaction to obtain amide compounds, which are then reacted with various heterocyclic ring systems in the presence of potassium carbonate to yield the final compounds. This synthetic route has been utilized to create a library of 25 new derivatives, which were screened for antitumor activity .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of N-[4-(3-aminophenyl)thiazol-2-yl]acetamide, related compounds have been described. For instance, structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have been reported to be isostructural and 'V' shaped. The intermolecular interactions such as hydrogen bonds and C-H...π interactions contribute to the formation of 3-D arrays in these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-[4-(3-aminophenyl)thiazol-2-yl]acetamide derivatives are crucial for the introduction of various functional groups that may enhance the antitumor activity. The initial reaction steps involve the formation of the benzothiazole structure, which is a key pharmacophoric group. Subsequent reactions with different heterocyclic rings lead to a diverse set of compounds with potential antitumor properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[4-(3-aminophenyl)thiazol-2-yl]acetamide derivatives are influenced by the presence of different substituents on the benzothiazole ring. These properties are essential for the bioavailability and pharmacokinetics of the compounds. For example, the lead compound 6b has been reported to have good pharmacokinetic properties, which is an important factor for its in vivo efficacy . Additionally, the antimicrobial activity of related compounds has been linked to their molecular properties, as elucidated through docking studies .

Scientific Research Applications

Antioxidant Activity

  • Scientific Field : Pharmaceutical Sciences
  • Application Summary : Acetamide derivatives have been found to exhibit antioxidant activity, which means they can protect biological systems against the harmful effects of oxidative processes .
  • Methods of Application : The antioxidant activity of these compounds was tested by evaluating the amount of scavenged ABTS radical and estimating ROS and NO production in tBOH- or LPS-stimulated J774.A1 macrophages .
  • Results : All compounds were tested for their effect on cell viability by an MTT assay and by a Brine Shrimp Test .

Anti-Inflammatory Activity

  • Scientific Field : Pharmaceutical Sciences
  • Application Summary : Some acetamide derivatives also show potential anti-inflammatory activity .
  • Methods of Application : The anti-inflammatory activity of these compounds was tested in vitro .
  • Results : The results of these tests are not specified in the source .

Analgesic Activity

  • Scientific Field : Pharmaceutical Sciences
  • Application Summary : A series of N-phenylacetamide sulphonamides were synthesized and showed promising analgesic activity .
  • Methods of Application : The analgesic activity of these compounds was tested in vivo .
  • Results : N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity, comparable or superior to paracetamol .

Dye Production

  • Scientific Field : Chemical Industry
  • Application Summary : 4-Aminoacetanilide is used as an intermediate in the production of some dyes .
  • Methods of Application : The compound is used in the synthesis process of dyes .
  • Results : The specific dyes produced and their properties are not specified in the source .

Synthesis of Beta-Lactams

  • Scientific Field : Pharmaceutical Sciences
  • Application Summary : 4-Aminoacetanilide is also used for the synthesis of beta-lactams .
  • Methods of Application : The compound is used in the synthesis process of beta-lactams .
  • Results : The specific beta-lactams produced and their properties are not specified in the source .

Synthesis of Heterocyclic and Aromatic Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : Aminoacetanilide derivatives are important synthetic intermediates in heterocyclic and aromatic synthesis .
  • Methods of Application : The compound is used in the synthesis process of heterocyclic and aromatic compounds .
  • Results : The specific compounds produced and their properties are not specified in the source .

Production of Active Yellow K-RN and Disperse Dyes

  • Scientific Field : Dye and Pigment Industry
  • Application Summary : Aminoacetanilide is used as an intermediate in the production of Active Yellow K-RN and disperse dyes .
  • Methods of Application : The compound is used in the synthesis process of these dyes .
  • Results : The specific dyes produced and their properties are not specified in the source .

properties

IUPAC Name

N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7(15)13-11-14-10(6-16-11)8-3-2-4-9(12)5-8/h2-6H,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTECODUDYGFNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424265
Record name N-[4-(3-aminophenyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-aminophenyl)-2-thiazolyl]acetamide

CAS RN

134812-30-9
Record name N-[4-(3-aminophenyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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